

Technical Guide: Voriconazole EP Impurity D and its Deuterated Analog

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Voriconazole EP Impurity D and its deuterated analog, Voriconazole-d3. It includes key identification information, quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway of Voriconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Voriconazole.

Compound Identification and Properties

Voriconazole EP Impurity D is a known impurity of the antifungal drug Voriconazole. Its deuterated analog, Voriconazole-d3, is a useful tool in analytical and pharmacokinetic studies as an internal standard.



Parameter	Voriconazole EP Impurity D	Voriconazole-d3
Synonyms	(2S,3R)-2-(2,4- Difluorophenyl)-3-(5- fluoropyrimidin-4-yl)-1-(1H- 1,2,4-triazol-1-yl)butan-2-ol, epi-Voriconazole, Voriconazole USP Related Compound B	(2R,3S)-2-(2,4- Difluorophenyl)-3-(5- fluoropyrimidin-4-yl)-1-(1H- 1,2,4-triazol-1-yl)butan-4,4,4- d3-2-ol
CAS Number	137234-63-0[1]	1217661-14-7[2][3]
Molecular Formula	C16H14F3N5O[1]	C16H11D3F3N5O[3][4]
Molecular Weight	349.31 g/mol [1]	352.3 g/mol [4]
Appearance	Off-White Powder	Not specified, likely a solid
Melting Point	128-132°C[5]	Not available
Storage	2-8°C[1]	2-8°C[4]

Quantitative Data

Quantitative data for these compounds are typically provided in a Certificate of Analysis (CoA) from the supplier. While a specific CoA for Voriconazole EP Impurity D was not publicly available, a sample CoA for Voriconazole-d3 provides the following information. Commercial suppliers of Voriconazole EP Impurity D state that a comprehensive CoA is available upon request, which includes detailed characterization data such as 1H NMR, 13C NMR, IR, MASS, and HPLC purity[6].

Table 2.1: Sample Quantitative Data for Voriconazole-d3[4]



Test	Specification	Result
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol	Conforms
¹ H-NMR	Conforms to structure	Conforms
Mass Spectrum	Conforms to structure	Conforms
Chromatographic Purity (by HPLC)	≥98%	>90%
Deuterated Forms (d1-d3)	Not specified in this CoA	≥99% (from another source[7])

Table 2.2: GC-MS Ion Fragmentation Data[8]

Compound	Target Ion (m/z)	Qualifying lons (m/z)
Voriconazole	339	263, 225, 141
Voriconazole-d3	342	266, 225, 141

Experimental Protocols Synthesis of Voriconazole Impurities

The synthesis of Voriconazole impurities, including isomers, can be achieved through various organic synthesis routes. A general procedure for the preparation of related impurities involves the following key steps[9]:

- Friedel–Crafts Acylation: Acylation of mono- and difluorobenzene derivatives to form a key ketone intermediate.
- Introduction of the Triazole Moiety: Reaction of the ketone with a triazole-containing reagent.
- Condensation Reaction: A Reformatsky-type reaction involving the condensation of the triazole intermediate with a pyrimidine derivative in the presence of zinc and a catalyst like iodine to form the carbon skeleton of Voriconazole impurities.



 Purification: The final product is purified using techniques like column chromatography and recrystallization.

A detailed, step-by-step synthesis protocol for Voriconazole EP Impurity D or its deuterated analog is not readily available in the public domain and is often proprietary. The general method described in scientific literature for related impurities can be adapted by a skilled synthetic chemist to target the specific synthesis of Voriconazole EP Impurity D.

Analytical Method for Quantification by HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the determination of Voriconazole and its impurities, including Impurity D[10][11][12].

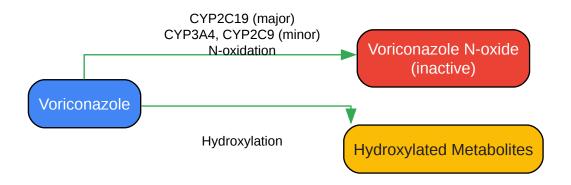
- Chromatographic Conditions:
 - \circ Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 μm[11] or HALO C18 (100 × 2.1 mm, 2.7 μm) [10].
 - Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer (pH 2.5)[11] or 20 mM ammonium formate (pH 4.5)[10].
 - Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol[10][11].
 - Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities[10][11]. An example gradient could be: Time/%B: 0/10, 1/20, 1.5/40, 4/50, 5/70, 5.5/10, 7/10[10].
 - Flow Rate: 0.4 mL/min[10] to 1.2 mL/min[11].
 - Column Temperature: 35°C[11] to 45°C[10].
 - Detection Wavelength: 256 nm[11] or 254 nm[10].
 - Injection Volume: 1 μL[10] to 20 μL[11].
- Validation Parameters:



• The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness[11].

Metabolic Pathway of Voriconazole

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway is N-oxidation, catalyzed predominantly by CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9, leading to the formation of the inactive metabolite, Voriconazole N-oxide[13][14]. Other minor metabolic routes include hydroxylation of the methyl group and the fluoropyrimidine ring[15]. The genetic polymorphism of CYP2C19 can significantly impact the metabolism and plasma concentrations of Voriconazole[14].



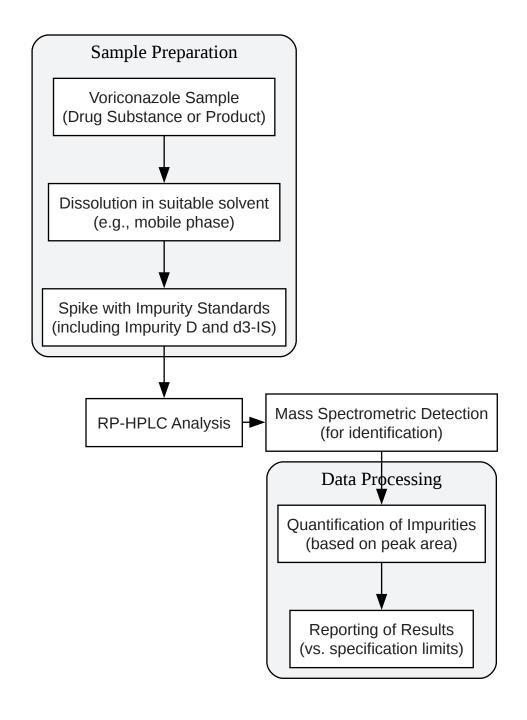
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Caption: Metabolic pathway of Voriconazole.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Voriconazole drug substance or product.





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Caption: Workflow for Voriconazole impurity analysis.

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